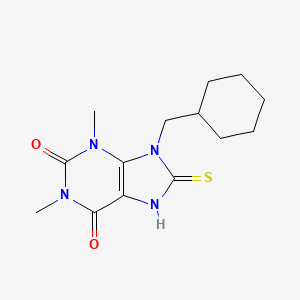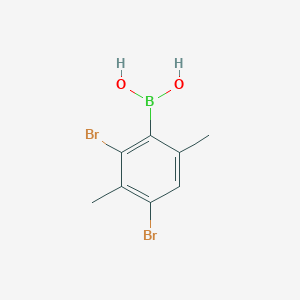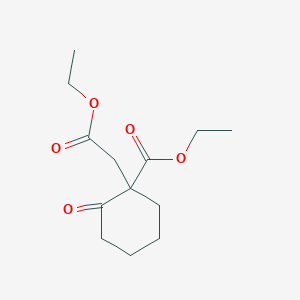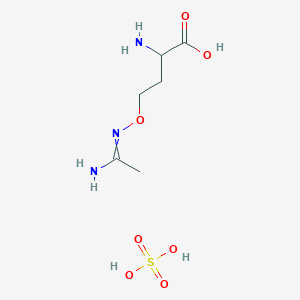
2-Amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dl-canavanine sulfate is a non-proteinogenic amino acid found in certain leguminous plants. It is structurally related to the proteinogenic alpha-amino acid L-arginine, with the primary difference being the replacement of a methylene bridge in arginine with an oxa group in canavanine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dl-canavanine sulfate involves the combination of L-canavanine with one molar equivalent of sulfuric acid . An improved synthesis method was reported by Yasuhiro Yamada, Hiroshi Noda, and Hirosuke Okada, which provides a more efficient route to produce Dl-canavanine .
Industrial Production Methods
Industrial production methods for Dl-canavanine sulfate are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of sulfuric acid to form the sulfate salt from L-canavanine .
化学反应分析
Types of Reactions
Dl-canavanine sulfate undergoes various chemical reactions, including:
Oxidation: Canavanine can be oxidized to form reactive nitrogen species, including nitric oxide.
Substitution: It can be incorporated into proteins in place of L-arginine, leading to the formation of structurally aberrant proteins.
Common Reagents and Conditions
Common reagents used in the reactions involving Dl-canavanine sulfate include sulfuric acid for the formation of the sulfate salt and various oxidizing agents for the production of reactive nitrogen species .
Major Products Formed
The major products formed from these reactions include non-functional proteins and reactive nitrogen species, which contribute to the compound’s toxic properties .
科学研究应用
Dl-canavanine sulfate has been studied for its applications in various scientific fields:
作用机制
The mechanism of action of Dl-canavanine sulfate involves its incorporation into proteins in place of L-arginine, leading to the production of structurally aberrant proteins that may not function properly . This disruption in protein synthesis can cause various toxic effects, including the inhibition of plant growth and the induction of autoimmune phenomena in animals .
相似化合物的比较
Similar Compounds
L-arginine: Structurally similar to Dl-canavanine, but with a methylene bridge instead of an oxa group.
L-canaline: Similar to ornithine and related to canavanine.
Uniqueness
Dl-canavanine sulfate is unique due to its high toxicity and its ability to be incorporated into proteins in place of L-arginine, leading to the formation of non-functional proteins . This property makes it a valuable tool in scientific research for studying protein synthesis and cellular functions.
属性
分子式 |
C6H15N3O7S |
|---|---|
分子量 |
273.27 g/mol |
IUPAC 名称 |
2-amino-4-(1-aminoethylideneamino)oxybutanoic acid;sulfuric acid |
InChI |
InChI=1S/C6H13N3O3.H2O4S/c1-4(7)9-12-3-2-5(8)6(10)11;1-5(2,3)4/h5H,2-3,8H2,1H3,(H2,7,9)(H,10,11);(H2,1,2,3,4) |
InChI 键 |
OYMULWBOJKYKKM-UHFFFAOYSA-N |
规范 SMILES |
CC(=NOCCC(C(=O)O)N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


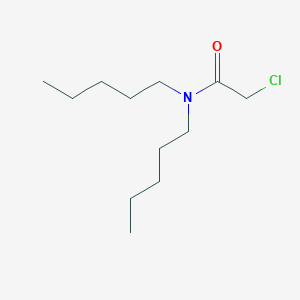
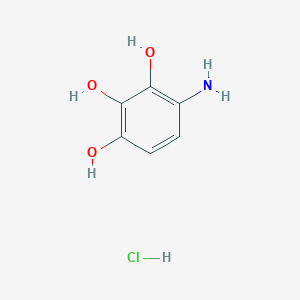
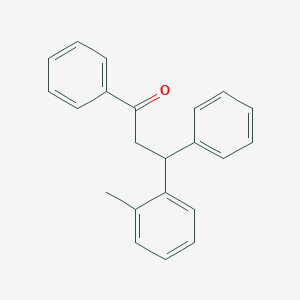
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
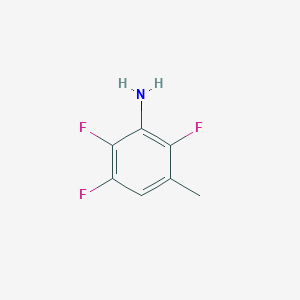
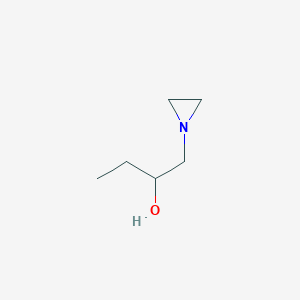
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
